molecular formula C19H14F2O B6463327 (2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one CAS No. 398-84-5

(2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one

Cat. No. B6463327
CAS RN: 398-84-5
M. Wt: 296.3 g/mol
InChI Key: CKZMWJORQGFJMR-JOBJLJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one, also known as 4-fluorobenzylidene cyclopentanone, is a cyclopentanone compound with two fluorine substituents on the benzylidene group. It is a highly versatile compound that has been used in a variety of fields, including organic synthesis, material science, and pharmaceuticals. This compound has been studied extensively due to its unique chemical properties, which makes it useful for a variety of applications.

Scientific Research Applications

(2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-oneylidene cyclopentanone has been studied extensively due to its unique chemical properties. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers, such as poly(2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one), which has been studied for its potential applications in the fields of electronics and optics. In addition, this compound has been studied as a potential catalyst for the synthesis of other compounds, such as cyclopentenones and cyclopentenols.

Mechanism of Action

The mechanism of action of (2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-oneylidene cyclopentanone is not completely understood. However, it is believed that the compound reacts with the base to form an intermediate, which then reacts with the cyclopentanone to form the desired product. This reaction is believed to involve a nucleophilic addition of the base to the (2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-onealdehyde, followed by a 1,4-addition of the cyclopentanone to the intermediate.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-oneylidene cyclopentanone are not well understood. However, it is believed that the compound may have some potential therapeutic applications, such as in the treatment of cancer. In addition, the compound has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammation process.

Advantages and Limitations for Lab Experiments

The main advantage of (2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-oneylidene cyclopentanone for lab experiments is its high reactivity. This makes it ideal for use in organic synthesis, as it can be used to synthesize a variety of compounds. In addition, the compound is relatively stable, which makes it suitable for use in long-term experiments. However, the compound is highly toxic and should be handled with care.

Future Directions

The potential applications of (2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-oneylidene cyclopentanone are vast and varied. In the future, this compound could be used to synthesize new pharmaceuticals and agrochemicals, as well as new materials for electronics and optics. In addition, it could be used as a catalyst for the synthesis of other compounds, such as cyclopentenones and cyclopentenols. Finally, its potential therapeutic applications, such as in the treatment of cancer, should be explored further.

Synthesis Methods

The synthesis of (2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-oneylidene cyclopentanone can be accomplished through several methods. The most common method is the reaction of (2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-onealdehyde with cyclopentanone in the presence of a base, such as sodium hydroxide, potassium hydroxide, or sodium carbonate. This reaction produces a mixture of (2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one and (2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-2-one. The two compounds can then be separated by column chromatography.

properties

IUPAC Name

(2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2O/c20-17-7-1-13(2-8-17)11-15-5-6-16(19(15)22)12-14-3-9-18(21)10-4-14/h1-4,7-12H,5-6H2/b15-11+,16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZMWJORQGFJMR-JOBJLJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)F)C(=O)C1=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=C(C=C2)F)/C(=O)/C(=C/C3=CC=C(C=C3)F)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

398-84-5
Record name NSC10845
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10845
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.